L-Allose is classified as a rare sugar, which are monosaccharides that are not commonly found in nature. It can be derived from other sugars through specific enzymatic or chemical processes. The rarity of L-allose in natural sources makes synthetic methods crucial for its study and application.
The synthesis of L-allose can be achieved through various methods, primarily focusing on the epimerization of more readily available D-sugars. One notable approach involves starting from D-mannose, which is a common and inexpensive sugar:
This synthetic route highlights the complexity and efficiency required to produce L-allose from simpler sugars.
L-Allose has a molecular structure characterized by its six-carbon backbone with an aldehyde functional group at one end. Its structural formula can be represented as follows:
L-Allose participates in various chemical reactions typical of monosaccharides:
These reactions are essential for understanding how L-allose can be utilized in synthetic organic chemistry and biochemistry.
The mechanism of action for L-allose in biological systems is still under investigation, but studies suggest several potential pathways:
Research into the biological effects of L-allose continues to evolve, particularly regarding its therapeutic potential.
L-Allose exhibits several notable physical and chemical properties:
These properties make L-allose suitable for various applications in food science and pharmaceuticals.
L-Allose has several promising applications:
L-Allose (systematic IUPAC name: (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal) is a rare aldohexose belonging to the L-series of monosaccharides. Its molecular configuration follows the conventions established by Emil Fischer for carbohydrate stereochemistry, where the designation "L" refers to the absolute configuration at the penultimate carbon (C5) in the open-chain form. When drawn in the Fischer projection with the aldehyde group at the top and the primary alcohol at the bottom, the hydroxyl group on C5 resides on the left side, establishing its L-configuration [1] [5]. This configuration contrasts with D-sugars, which dominate nature, making L-allose an enantiomer of the more common D-allose.
In solution, L-allose predominantly exists in cyclic pyranose forms (>99%), adopting the more stable six-membered ring structure. The pyranose ring forms through a nucleophilic attack by the hydroxyl oxygen on C5 onto the carbonyl carbon (C1), creating a new stereogenic center at C1 known as the anomeric carbon. This process generates two anomers: α-L-allopyranose and β-L-allopyranose. In the α-anomer, the anomeric hydroxyl group is oriented trans to the CH₂OH group (C6), resulting in an axial position in the preferred chair conformation. Conversely, the β-anomer has the anomeric hydroxyl oriented cis to the CH₂OH group, occupying an equatorial position. The anomeric ratio at equilibrium is influenced by the anomeric effect and steric factors, with the β-anomer typically favored due to its equatorial orientation [1] [7].
Table 1: Anomeric Configurations of L-Allopyranose
Anomer | Anomeric OH Position Relative to CH₂OH | Ring Conformation Preference | Relative Abundance at Equilibrium |
---|---|---|---|
α-L-Allopyranose | Trans (axial) | ⁴C₁ chair | ~36% |
β-L-Allopyranose | Cis (equatorial) | ⁴C₁ chair | ~64% |
L-Allose shares a specific stereochemical relationship with glucose as its C-3 epimer. Epimers are diastereomers differing in configuration at only one chiral center. Comparing the open-chain Fischer projections of L-glucose and L-allose reveals identical configurations at C2, C4, and C5, while the hydroxyl group at C3 is inverted. This single stereochemical difference classifies them as C-3 epimers. Similarly, L-allose is also a C-2 epimer of L-altrose and a C-4 epimer of L-galactose. These epimeric relationships significantly influence the physicochemical and biological properties of these sugars. The rarity of L-allose in nature compared to its epimer L-glucose (itself rare compared to D-glucose) underscores the high specificity of biochemical pathways for stereochemistry [8] [7] [4].
Table 2: Epimeric Relationships of L-Allose with Other Aldohexoses
Epimer Pair | Carbon Centers with Identical Configuration | Carbon Center with Inverted Configuration |
---|---|---|
L-Allose / L-Glucose | C2, C4, C5 | C3 |
L-Allose / L-Altrose | C3, C4, C5 | C2 |
L-Allose / L-Galactose | C2, C3, C5 | C4 |
L-Allose is a crystalline solid at room temperature with a characteristic melting point range of 127–129°C [6] [9]. Its crystalline density is reported as 1.581 g/cm³ [9]. Like other monosaccharides, L-allose is optically active due to its multiple chiral centers. The specific optical rotation, a key identifier for carbohydrates, is denoted as [α]D for L-allose. While the exact value is not explicitly detailed in the search results, its enantiomer, D-allose, typically exhibits a negative specific rotation, implying L-allose likely displays a positive rotation. This optical activity is sensitive to concentration, temperature, and solvent [7] [6].
L-Allose exhibits high solubility in water, attributed to its ability to form extensive hydrogen-bonding networks with water molecules. This property is common to reducing aldohexoses. In contrast, it is practically insoluble in less polar organic solvents like methanol [7] [4] [6]. The stability of L-allose is influenced by environmental factors. It is sensitive to moisture, requiring storage under anhydrous conditions, often at low temperatures (-20°C) and under inert atmospheres (e.g., argon) to prevent degradation, particularly oxidation or Maillard reactions involving its aldehyde group in the open-chain form [6] [9]. Under strongly acidic or basic conditions and at elevated temperatures, L-allose, like other reducing sugars, undergoes isomerization (Lobry de Bruyn–van Ekenstein transformation), forms degradation products, or participates in caramelization. It is relatively stable in neutral aqueous solutions at ambient temperatures [8].
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of L-allose:
Table 3: Characteristic NMR Chemical Shifts for L-Allose Pyranose Forms in D₂O
Carbon Atom | α-L-Allopyranose δ (¹³C ppm) | β-L-Allopyranose δ (¹³C ppm) | Proton Assignments (δ ¹H ppm, Multiplicity, J in Hz) |
---|---|---|---|
C1 / H1 | ~93.5 | ~97.0 | α-H1: ~5.25 (d, J~3.8); β-H1: ~4.65 (d, J~8.0) |
C2 / H2 | ~71.5 | ~74.0 | α-H2: ~3.80 (dd); β-H2: ~3.55 (t-like) |
C3 / H3 | ~70.0 | ~73.5 | α-H3: ~4.05 (t-like); β-H3: ~3.95 (t-like) |
C4 / H4 | ~69.0 | ~69.5 | α-H4: ~3.65 (m); β-H4: ~3.60 (m) |
C5 / H5 | ~70.5 | ~71.0 | α-H5: ~3.90 (m); β-H5: ~3.45 (m) |
C6 / H6 | ~61.5 | ~61.5 | α-H6a,b: ~3.75 (dd), ~3.90 (dd); β-H6a,b: ~3.65 (dd), ~3.80 (dd) |
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the three-dimensional structure, conformation, and intermolecular interactions within the crystal lattice of L-allose. While detailed crystallographic parameters (unit cell dimensions, space group, atomic coordinates) for L-allose are not explicitly detailed within the provided search results, its crystalline nature (MP 127-129°C) and known hygroscopicity strongly suggest the existence of well-defined crystal structures [6] [9]. Aldohexoses often crystallize as hydrates. For L-allose, crystallographic analysis would likely reveal the specific anomeric form present in the crystal (α or β), the ring conformation (typically ⁴C₁ chair for pyranoses), the orientation of hydroxyl groups, and the hydrogen-bonding network involving both the sugar molecules and water molecules within the lattice. This network is crucial for stabilizing the crystal structure and determines properties like density and melting point. The reported density of 1.581 g/cm³ is consistent with a typical organic molecular crystal stabilized by extensive hydrogen bonding [9].
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